Cas no 21524-39-0 (2,3-Difluorobenzonitrile)
2,3-Difluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Difluorobenzonitrile
- ,3-Difluorobenzonitrile
- 1,2-difluoro-benzonitrile
- 2,3-DEHYDROXY ATORVASTATIN
- 2,3-Difluorobenzonit
- 3-fluoro-2-fluorobenzonitrile
- Benzonitrile,2,3-difluoro
- DIFLUORBENZONITRILE
- 1,2-Difluoro-3-cyanobenzene
- 2,3-Difluorobenzonitrile,99%
- 2,3-Difluorobenzonitrile 98%
- 2,3-Difluorobenzonitrile98%
- 2-chloro-5-(trifluoromethoxy)benzonitrile
- BUTTPARK 87\01-74
- Benzonitrile, 2,3-difluoro-
- D3500
- SY009085
- 2,3-Difluorobenzonitril
- MFCD00009976
- 2,3-Difluorobenzonitrile, 98%
- FT-0609613
- NS00049817
- CL8131
- 1,2-difluoro-3-cyano-benzene
- DTXSID40175862
- 21524-39-0
- SCHEMBL158537
- W-107544
- EN300-94960
- AKOS005254343
- CS-W008127
- AC-4058
- 2,3-difluoro-benzonitrile
- AM61398
- difluorobenzonitrile
- EINECS 244-418-3
- DS-14682
- STL557877
- BBL104063
- DTXCID9098353
- DB-010884
-
- MDL: MFCD00009976
- Inchi: 1S/C7H3F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
- InChI Key: GKPHNZYMLJPYJJ-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C#N)F
- BRN: 2085621
Computed Properties
- Exact Mass: 139.02300
- Monoisotopic Mass: 139.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 23.8A^2
Experimental Properties
- Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
- Density: 1.254 g/mL at 25 °C(lit.)
- Boiling Point: 189 °C
- Flash Point: Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >
- Refractive Index: n20/D 1.4882(lit.)
- PSA: 23.79000
- LogP: 1.83648
2,3-Difluorobenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
2,3-Difluorobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,3-Difluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3500-5g |
2,3-Difluorobenzonitrile |
21524-39-0 | 96.0%(GC) | 5g |
¥295.0 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3500-1g |
2,3-Difluorobenzonitrile |
21524-39-0 | 96.0%(GC) | 1g |
¥125.0 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D959A-1g |
2,3-Difluorobenzonitrile |
21524-39-0 | 99% | 1g |
¥71.0 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D959A-25g |
2,3-Difluorobenzonitrile |
21524-39-0 | 99% | 25g |
¥529.0 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D959A-5g |
2,3-Difluorobenzonitrile |
21524-39-0 | 99% | 5g |
¥170.0 | 2022-08-31 | |
| Chemenu | CM157025-25g |
2,3-Difluorobenzonitrile |
21524-39-0 | 95+% | 25g |
$102 | 2021-06-17 | |
| Fluorochem | 001859-1g |
2,3-Difluorobenzonitrile |
21524-39-0 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Chemenu | CM157025-25g |
2,3-Difluorobenzonitrile |
21524-39-0 | 95+% | 25g |
$102 | 2022-12-31 | |
| abcr | AB103336-1 g |
2,3-Difluorobenzonitrile, 98%; . |
21524-39-0 | 98% | 1g |
€25.80 | 2022-06-12 | |
| abcr | AB103336-5 g |
2,3-Difluorobenzonitrile, 98%; . |
21524-39-0 | 98% | 5g |
€42.50 | 2022-06-12 |
2,3-Difluorobenzonitrile Suppliers
2,3-Difluorobenzonitrile Related Literature
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Geoffrey C. Eastmond,Thomas L. Gilchrist,Jerzy Paprotny,Alexander Steiner New J. Chem. 2001 25 385
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Caroline S. Clarke,Delia A. Haynes,J. Nicholas B. Smith,Andrei S. Batsanov,Judith A. K. Howard,Sofia I. Pascu,Jeremy M. Rawson CrystEngComm 2010 12 172
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Victoria K. Davis,Stephen Munoz,Jeongmin Kim,Christopher M. Bates,Neboj?a Mom?ilovi?,Keith J. Billings,Thomas F. Miller,Robert H. Grubbs,Simon C. Jones Mater. Chem. Front. 2019 3 2721
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4. The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenesR. J. Abraham,M. A. Cooper J. Chem. Soc. B 1968 1094
Additional information on 2,3-Difluorobenzonitrile
Research Brief on 2,3-Difluorobenzonitrile (CAS: 21524-39-0) in Chemical Biology and Pharmaceutical Applications
2,3-Difluorobenzonitrile (CAS: 21524-39-0) is a fluorinated aromatic nitrile compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including agrochemicals, pharmaceuticals, and materials science applications. The presence of fluorine atoms at the 2- and 3-positions of the benzene ring enhances its reactivity and bioavailability, making it a valuable building block in medicinal chemistry.
Recent studies have highlighted the role of 2,3-Difluorobenzonitrile in the development of novel kinase inhibitors and GPCR (G-protein coupled receptor) modulators. Its unique electronic properties, conferred by the fluorine substituents, allow for precise tuning of molecular interactions with biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective JAK2 inhibitors, which show promise in treating myeloproliferative disorders.
In addition to its pharmacological applications, 2,3-Difluorobenzonitrile has been explored in materials science, particularly in the design of liquid crystals and organic semiconductors. The compound's ability to form stable π-π stacking interactions, coupled with its low toxicity profile, makes it an attractive candidate for optoelectronic devices. A recent preprint on ChemRxiv (2024) reported its incorporation into a new class of thermally activated delayed fluorescence (TADF) emitters, achieving high electroluminescence efficiency.
From a synthetic chemistry perspective, advances in catalytic fluorination methodologies have streamlined the production of 2,3-Difluorobenzonitrile. Notably, a 2024 Nature Communications paper described a palladium-catalyzed C-H fluorination protocol that significantly improves the yield and selectivity of this compound, addressing previous challenges in large-scale synthesis. This breakthrough is expected to facilitate broader adoption of 2,3-Difluorobenzonitrile in industrial applications.
Ongoing research is also investigating the environmental fate and biodegradation pathways of 2,3-Difluorobenzonitrile, given the increasing regulatory scrutiny on fluorinated compounds. Preliminary data from a collaborative study between academic and industry researchers (ACS Sustainable Chemistry & Engineering, 2024) suggest that microbial consortia can degrade this compound under aerobic conditions, alleviating some concerns about its environmental persistence.
In conclusion, 2,3-Difluorobenzonitrile (21524-39-0) represents a multifaceted compound with growing importance in pharmaceutical development and materials science. Its unique chemical properties, coupled with recent synthetic advances, position it as a valuable tool for researchers across multiple disciplines. Future studies are likely to explore its applications in targeted drug delivery systems and as a scaffold for covalent inhibitor design, further expanding its utility in chemical biology.
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